N-benzyl-7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N~6~-BENZYL-7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a pyrazole ring, a triazolopyrimidine core, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N6-BENZYL-7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole derivative, followed by the formation of the triazolopyrimidine core through cyclization reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms, depending on the reagents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and triazolopyrimidine rings.
Coupling Reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazolopyrimidine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazolopyrimidine derivatives, such as:
- Pyrazofurin
- Encorafenib
- Celecoxib
- Crizotinib
- Lonazolac
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C19H21N7O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-benzyl-7-(1-ethylpyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H21N7O/c1-3-25-11-15(10-22-25)17-16(13(2)24-19-21-12-23-26(17)19)18(27)20-9-14-7-5-4-6-8-14/h4-8,10-12,17H,3,9H2,1-2H3,(H,20,27)(H,21,23,24) |
InChI Key |
IUXJZYVSERPECX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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